molecular formula C22H22N2O4S B5175376 N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)glycinamide

N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)glycinamide

Numéro de catalogue B5175376
Poids moléculaire: 410.5 g/mol
Clé InChI: NEVUDCOYNIZPFX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)glycinamide, also known as MRS1477, is a small molecule antagonist of the P2Y~6~ receptor. The P2Y~6~ receptor is a member of the purinergic receptor family, which is involved in various physiological processes, including immune response, inflammation, and neurotransmission. MRS1477 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mécanisme D'action

N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)glycinamide acts as a selective antagonist of the P2Y~6~ receptor, which is involved in various physiological processes, including immune response, inflammation, and neurotransmission. The P2Y~6~ receptor is activated by uridine diphosphate (UDP), a nucleotide that is released by damaged cells or tissues. Activation of the P2Y~6~ receptor leads to the release of pro-inflammatory cytokines and chemokines, as well as the activation of immune cells. N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)glycinamide blocks the activation of the P2Y~6~ receptor by UDP, thereby reducing the production of pro-inflammatory cytokines and chemokines, as well as the activation of immune cells.
Biochemical and Physiological Effects:
N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)glycinamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation and migration, the induction of apoptosis, the reduction of pro-inflammatory cytokine and chemokine production, the protection against neurotoxicity, and the improvement of cognitive function. These effects are mediated by the blockade of the P2Y~6~ receptor by N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)glycinamide, which leads to the inhibition of downstream signaling pathways.

Avantages Et Limitations Des Expériences En Laboratoire

N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)glycinamide has several advantages for lab experiments, including its high selectivity and potency for the P2Y~6~ receptor, its ability to inhibit the production of pro-inflammatory cytokines and chemokines, and its potential therapeutic applications in various diseases. However, N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)glycinamide also has some limitations, including its potential off-target effects on other purinergic receptors, its potential toxicity at high doses, and the need for further studies to determine its safety and efficacy in humans.

Orientations Futures

There are several future directions for the research on N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)glycinamide, including the development of more potent and selective P2Y~6~ receptor antagonists, the investigation of the potential therapeutic applications of N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)glycinamide in various diseases, the elucidation of the downstream signaling pathways that are inhibited by N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)glycinamide, and the determination of the safety and efficacy of N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)glycinamide in humans. Additionally, the development of novel drug delivery systems for N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)glycinamide may improve its pharmacokinetic and pharmacodynamic properties, and the combination of N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)glycinamide with other drugs may enhance its therapeutic efficacy.

Méthodes De Synthèse

N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)glycinamide can be synthesized using various methods, including the reaction of N~1~-(4-phenoxyphenyl)glycinamide with 4-methylbenzenesulfonyl chloride in the presence of triethylamine, followed by the reaction with N-methylmorpholine and methyl iodide. Another method involves the reaction of N~1~-(4-phenoxyphenyl)glycinamide with N-methyl-4-(methylsulfonyl)benzenesulfonamide in the presence of triethylamine.

Applications De Recherche Scientifique

N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)glycinamide has been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis. In inflammation, N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)glycinamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)glycinamide has been shown to protect against neurotoxicity and improve cognitive function.

Propriétés

IUPAC Name

2-[methyl-(4-methylphenyl)sulfonylamino]-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-17-8-14-21(15-9-17)29(26,27)24(2)16-22(25)23-18-10-12-20(13-11-18)28-19-6-4-3-5-7-19/h3-15H,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVUDCOYNIZPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.